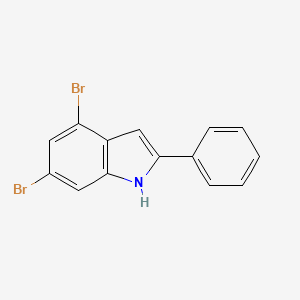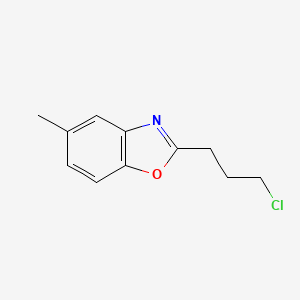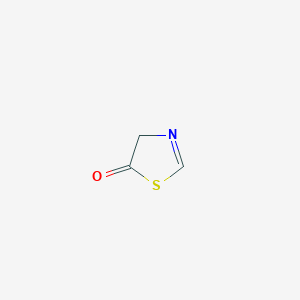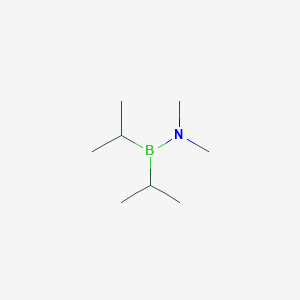
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- can be synthesized through various methods. One common approach involves the reaction of borane with N,N-dimethylisopropylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- often involves large-scale reactors and precise control of temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides .
Scientific Research Applications
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-: This compound has a similar structure but includes chlorine atoms, which can alter its reactivity and applications.
Diisopropyl(dimethylamino)borane: Another similar compound with slight variations in its structure and properties.
Uniqueness
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
90324-59-7 |
|---|---|
Molecular Formula |
C8H20BN |
Molecular Weight |
141.06 g/mol |
IUPAC Name |
N-di(propan-2-yl)boranyl-N-methylmethanamine |
InChI |
InChI=1S/C8H20BN/c1-7(2)9(8(3)4)10(5)6/h7-8H,1-6H3 |
InChI Key |
QCPKFEPVZYFUOG-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


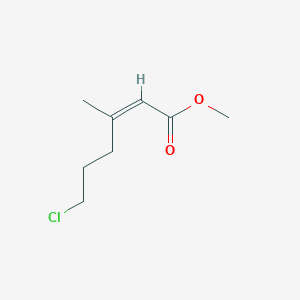
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
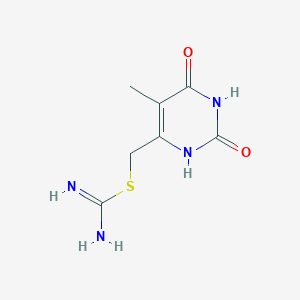
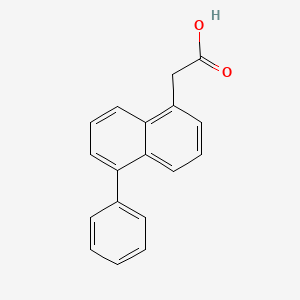
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
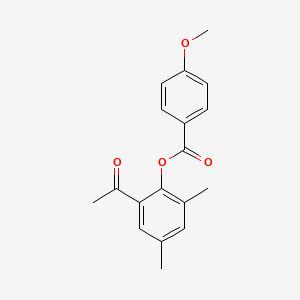
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
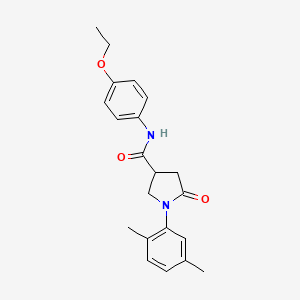
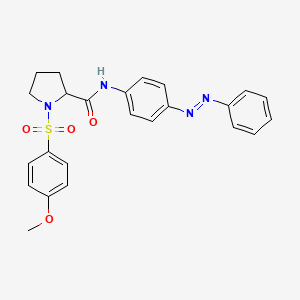
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
